Tetradeca-5,8-dienoyl-carnitine
Description
Significance of Long-Chain Acylcarnitines in Cellular Bioenergetics
Long-chain acylcarnitines (LCACs) are crucial molecules in cellular energy metabolism. mdpi.comnih.gov They are essentially fatty acids attached to a carnitine molecule, a transport shuttle that facilitates their movement into the mitochondria. mdpi.comnih.govnih.gov This transport is a critical step in the process of beta-oxidation, the primary pathway for breaking down fatty acids to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. mdpi.comnih.govnih.gov
The inner mitochondrial membrane is impermeable to long-chain fatty acids. nih.govfrontiersin.org The carnitine shuttle system, involving enzymes like carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II), as well as the carnitine-acylcarnitine translocase (CACT), overcomes this barrier. nih.govfrontiersin.orgmdpi.com CPT I, located on the outer mitochondrial membrane, converts long-chain fatty acyl-CoAs into LCACs. frontiersin.org These LCACs are then transported across the inner mitochondrial membrane by CACT. frontiersin.org Once inside the mitochondrial matrix, CPT II converts the LCACs back into long-chain fatty acyl-CoAs, which can then enter the beta-oxidation spiral. frontiersin.org
Beyond their transport role, acylcarnitines also help maintain a healthy balance of coenzyme A (CoA) within the cell by buffering the acyl-CoA pool. nih.gov However, the accumulation of LCACs can be indicative of metabolic stress or dysfunction. nih.gov Elevated levels of LCACs have been associated with impaired mitochondrial function, including the inhibition of ATP production and the uncoupling of oxidative phosphorylation. mdpi.commdpi.com This can have significant consequences, particularly in energy-demanding tissues like the heart, where it can lead to cardiac dysfunction. mdpi.comnih.gov Research has also linked high concentrations of LCACs to cellular stress and inflammatory responses. nih.gov
Overview of Tetradeca-5,8-dienoyl-carnitine as a Key Metabolic Intermediate
This compound is chemically defined as an O-tetradecenoyl-L-carnitine formed from the condensation of the carboxy group of (5E,8E)-tetradeca-5,8-dienoic acid with the hydroxy group of L-carnitine. ebi.ac.uk It is recognized as a mammalian metabolite, specifically identified in rats. ebi.ac.uk
Its significance as a metabolic intermediate comes to light in specific metabolic contexts, such as the incomplete beta-oxidation of certain fatty acids. For instance, research has shown that when rat liver mitochondria metabolize elaidic acid, a trans-fatty acid, 5-trans-tetradecenoyl-CoA can accumulate in the mitochondrial matrix. ebi.ac.uk This accumulation occurs because it is a poor substrate for long-chain acyl-CoA dehydrogenase. ebi.ac.uk To alleviate this buildup, the intermediate is hydrolyzed and converted to 5-trans-tetradecenoylcarnitine, allowing the partially degraded fatty acid to be exported from the mitochondria. ebi.ac.uk This process highlights a "leaky" but functional aspect of beta-oxidation, providing a mechanism to handle metabolic intermediates that are not efficiently processed.
The study of this compound and similar acylcarnitines provides a deeper understanding of the flexibility and limitations of fatty acid metabolism. It underscores how the cell manages metabolic bottlenecks and the potential consequences of accumulating specific intermediates.
Table 1: Key Proteins in the Carnitine Shuttle System
| Protein | Location | Function |
| Carnitine Palmitoyltransferase I (CPT I) | Outer Mitochondrial Membrane | Catalyzes the conversion of long-chain fatty acyl-CoAs to long-chain acylcarnitines. frontiersin.org |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports long-chain acylcarnitines across the inner mitochondrial membrane. frontiersin.orgmdpi.com |
| Carnitine Palmitoyltransferase II (CPT II) | Inner Mitochondrial Membrane | Converts long-chain acylcarnitines back to long-chain fatty acyl-CoAs in the mitochondrial matrix. frontiersin.org |
Table 2: Chemical Information for this compound
| Property | Value |
| Chemical Formula | C21H39NO4 |
| Average Mass | 369.539 Da |
| Monoisotopic Mass | 369.28791 Da |
| IUPAC Name | (3R)-3-{[(5E,8E)-tetradeca-5,8-dienoyl]oxy}-4-(trimethylazaniumyl)butanoate |
Properties
Molecular Formula |
C21H37NO4 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(3R)-3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12-/t19-/m1/s1 |
InChI Key |
REUVFPFCXKWJQA-ALJURTIHSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
Biosynthesis and Precursor Metabolism of the Tetradecadienoyl Moiety and Carnitine Scaffold
Endogenous L-Carnitine Biosynthesis Pathway
L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for subsequent β-oxidation and energy production. nih.govresearchgate.netcreative-proteomics.com While a significant portion of the body's carnitine is obtained from dietary sources, endogenous synthesis provides a vital, internally regulated supply. nih.govresearchgate.net This multi-step enzymatic process primarily occurs in the liver and kidneys. creative-proteomics.comfigshare.com The pathway begins with a post-translationally modified amino acid, Nε-trimethyllysine (TML), which is derived from the breakdown of proteins containing methylated lysine (B10760008) residues. nih.govmdpi.comresearchgate.net
The conversion of Nε-trimethyllysine to L-carnitine is accomplished through a series of four enzymatic reactions. wikipedia.orgplos.org This pathway is highly conserved across many species and is fundamental to maintaining energy homeostasis. wikipedia.org
The initial and rate-limiting step in L-carnitine biosynthesis is the hydroxylation of Nε-trimethyllysine (TML) to form 3-hydroxy-Nε-trimethyllysine (HTML). nih.govmdpi.comwikipedia.org This reaction is catalyzed by trimethyllysine dioxygenase (TMLD), also known as trimethyllysine hydroxylase (TMLH). mdpi.comwikipedia.orgnih.gov TMLD is a non-heme iron (Fe(II)) and 2-oxoglutarate-dependent oxygenase that is localized within the mitochondrial matrix. mdpi.comwikipedia.orgnih.gov The enzyme requires ascorbate (B8700270) as a cofactor for its activity. wikipedia.org The reaction it catalyzes is a stereospecific hydroxylation, yielding (2S,3S)-3-hydroxy-Nε-trimethyllysine. nih.govrsc.org The human gene encoding this enzyme is the TMLHE gene, located on the X chromosome. wikipedia.org
Following its synthesis in the mitochondria, 3-hydroxy-Nε-trimethyllysine is transported to the cytosol where it undergoes the second step of the pathway. mdpi.com This step involves the cleavage of HTML into 4-N-trimethylaminobutyraldehyde (TMABA) and glycine. nih.govmdpi.com This reaction is catalyzed by 3-hydroxy-N-trimethyllysine aldolase (B8822740) (HTMLA). nih.gov HTMLA is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aldolase. nih.govresearchgate.net Despite its crucial role, the specific gene encoding for mammalian HTMLA has not yet been definitively identified. wikipedia.org
The third enzymatic step in the cytosol is the oxidation of 4-N-trimethylaminobutyraldehyde to γ-butyrobetaine (also known as 4-N-trimethylaminobutyrate). nih.govmdpi.com This dehydrogenation reaction is catalyzed by 4-N-trimethylaminobutyraldehyde dehydrogenase (TMABADH), a NAD+-dependent enzyme. nih.govwikipedia.org This enzyme has been successfully isolated and purified from sources such as bovine and rat liver. wikipedia.orgnih.gov However, similar to HTMLA, the human gene for TMABADH has not been identified to date. wikipedia.org
Table 1: Key Enzymes in the L-Carnitine Biosynthesis Pathway
| Enzyme | Abbreviation | Substrate | Product | Cellular Location | Cofactors/Dependencies |
|---|---|---|---|---|---|
| Trimethyllysine Dioxygenase | TMLD/TMLH | Nε-trimethyllysine | 3-hydroxy-Nε-trimethyllysine | Mitochondria | Fe(II), 2-oxoglutarate, Ascorbate |
| 3-Hydroxy-N-trimethyllysine Aldolase | HTMLA | 3-hydroxy-Nε-trimethyllysine | 4-N-trimethylaminobutyraldehyde, Glycine | Cytosol | Pyridoxal Phosphate (PLP) |
| 4-N-Trimethylaminobutyraldehyde Dehydrogenase | TMABADH | 4-N-trimethylaminobutyraldehyde | γ-butyrobetaine | Cytosol | NAD+ |
| γ-Butyrobetaine Hydroxylase | γ-BBH/BBOX | γ-butyrobetaine | L-carnitine | Mitochondria | Fe(II), 2-oxoglutarate, Oxygen |
The complete biosynthesis of L-carnitine from Nε-trimethyllysine is not ubiquitous throughout all tissues in the body. figshare.com While the initial three enzymatic steps, converting TML to γ-butyrobetaine, occur in a variety of tissues including the liver, brain, kidney, heart, and skeletal muscle, the final and crucial hydroxylation step is more restricted. nih.gov In humans, the enzyme γ-butyrobetaine hydroxylase (γ-BBH), which catalyzes the formation of L-carnitine, is primarily active in the liver, kidney, and brain. figshare.comnih.gov
Skeletal muscle, which contains the largest proportion of the body's Nε-trimethyllysine, is a major site for the initial steps of the pathway but lacks the final enzyme, γ-BBH. figshare.com Therefore, skeletal muscle must release the precursor, γ-butyrobetaine, into the bloodstream for transport to the liver and kidneys for the final conversion to L-carnitine. The liver is considered a primary site for carnitine synthesis. grafiati.com Studies in mice have also demonstrated that the small intestine expresses all the necessary enzymes for de novo carnitine biosynthesis, suggesting it may also contribute to the body's carnitine pool. nih.gov The activity of γ-BBH in the liver has been shown to be age-dependent, increasing from infancy to adulthood. nih.gov
Table 2: Tissue Distribution of L-Carnitine Biosynthetic Enzymes in Humans
| Enzyme | Liver | Kidney | Brain | Heart | Skeletal Muscle | Small Intestine (Mouse) |
|---|---|---|---|---|---|---|
| TMLD | Yes | Yes | Yes | Yes | Yes | Yes |
| HTMLA | Yes | Yes | Yes | Yes | Yes | Yes |
| TMABADH | Yes | Yes | Yes | Yes | Yes | Yes |
| γ-BBH | Yes | Yes | Yes | No | No | Yes |
The Intricate Biosynthesis of Tetradeca-5,8-dienoyl-carnitine: A Molecular Deep Dive
A close examination of the metabolic pathways responsible for the formation of this compound reveals a fascinating interplay of fatty acid and amino acid metabolism. This article focuses exclusively on the biosynthesis of its two fundamental components: the tetradeca-5,8-dienoyl acyl group and the carnitine scaffold.
The formation of this compound is a multi-step process that begins with the independent synthesis of its constituent parts. The tetradecadienoyl portion arises from the complex world of fatty acid metabolism, while the carnitine backbone is derived from amino acid precursors.
Metabolic Origin of the Tetradeca-5,8-dienoyl Acyl Group
The (5Z,8Z)-tetradeca-5,8-dienoyl group is a specific type of polyunsaturated fatty acid (PUFA) with a 14-carbon chain and two cis double bonds at the 5th and 8th positions. nih.gov Its synthesis is intricately linked to the pool of dietary and endogenously produced fatty acids.
The building blocks for (5Z,8Z)-tetradeca-5,8-dienoic acid are sourced from the body's general pool of polyunsaturated fatty acids. This pool is supplied by both dietary intake and de novo synthesis. Essential fatty acids, such as linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid), are obtained from the diet and serve as primary precursors for a wide array of longer and more unsaturated fatty acids. nih.govnih.gov
The body can also synthesize certain fatty acids endogenously. These pathways involve a series of elongation and desaturation reactions that modify the length and degree of saturation of fatty acid chains. nih.gov
The precise enzymatic pathway for the synthesis of (5Z,8Z)-tetradeca-5,8-dienoic acid is not as well-defined as those for more common fatty acids. However, based on the known functions of fatty acid metabolizing enzymes, a plausible pathway can be proposed. This likely involves a combination of chain shortening of a longer polyunsaturated fatty acid precursor, such as linoleic acid, through beta-oxidation, and the action of specific desaturase enzymes.
One potential, though not definitively established, pathway could involve the following steps:
Partial Beta-Oxidation: A longer-chain polyunsaturated fatty acid, such as linoleic acid (C18:2 n-6), may undergo a limited number of beta-oxidation cycles to shorten its carbon chain to 14 carbons.
Desaturation: A specific fatty acid desaturase would then act on the resulting 14-carbon fatty acid to introduce the double bonds at the precise 5 and 8 positions. The Fatty Acid Desaturase 2 (FADS2) enzyme is known to have versatile functions and can introduce double bonds at various positions, suggesting its potential involvement. wikipedia.org
It is important to note that this proposed pathway is based on the known catalytic capabilities of enzymes involved in fatty acid metabolism. Further research is required to definitively elucidate the specific enzymes and intermediates in the biosynthesis of (5Z,8Z)-tetradeca-5,8-dienoic acid.
Once synthesized, (5Z,8Z)-tetradeca-5,8-dienoic acid is activated to its coenzyme A (CoA) derivative, (5Z,8Z)-tetradeca-5,8-dienoyl-CoA, before it can be esterified to carnitine.
Enzymology and Transport Mechanisms Governing Tetradeca 5,8 Dienoyl Carnitine Dynamics
Carnitine Acyltransferase System in Mitochondrial Fatty Acid Transport
The transport of long-chain fatty acids, including the tetradeca-5,8-dienoyl moiety from its carnitine conjugate, across the inner mitochondrial membrane is facilitated by the carnitine shuttle system. taylorandfrancis.com This system is essential as long-chain fatty acyl-CoAs cannot passively diffuse into the mitochondrial matrix where beta-oxidation occurs. wikipedia.orgwikipedia.org The shuttle comprises three key components: Carnitine Palmitoyltransferase I (CPT1), Carnitine Acyl-Carnitine Translocase (CACT), and Carnitine Palmitoyltransferase II (CPT2). taylorandfrancis.com
Carnitine Palmitoyltransferase I (CPT1) Specificity and Activity for Long-Chain Acyl-CoAs
Located on the outer mitochondrial membrane, Carnitine Palmitoyltransferase I (CPT1) is the rate-limiting enzyme of the carnitine shuttle. taylorandfrancis.comwikipedia.org It catalyzes the initial step in transporting long-chain fatty acyl-CoAs into the mitochondria by transferring the acyl group from coenzyme A (CoA) to L-carnitine, forming an acylcarnitine ester. wikipedia.orgnih.gov In this case, tetradeca-5,8-dienoyl-CoA would be the substrate, and CPT1 would facilitate its conversion to tetradeca-5,8-dienoyl-carnitine.
CPT1 exhibits specificity for long-chain fatty acyl-CoAs, typically those with 14 to 20 carbon atoms. taylorandfrancis.com The activity of CPT1 is a critical regulatory point in fatty acid oxidation. It is allosterically inhibited by malonyl-CoA, an intermediate in fatty acid synthesis, which prevents the simultaneous occurrence of fatty acid synthesis and degradation. taylorandfrancis.comyoutube.com
Table 1: Key Enzymes and Transporters in this compound Transport
| Component | Location | Function | Substrate(s) | Product(s) |
| CPT1 | Outer Mitochondrial Membrane | Catalyzes the transfer of the long-chain fatty acyl group from CoA to carnitine. wikipedia.orgnih.gov | Tetradeca-5,8-dienoyl-CoA, Carnitine | This compound, CoA |
| CACT | Inner Mitochondrial Membrane | Exchanges acylcarnitines from the intermembrane space for free carnitine from the matrix. wikipedia.orgnih.gov | This compound, Carnitine (matrix) | This compound (matrix), Carnitine (intermembrane space) |
| CPT2 | Inner Mitochondrial Membrane (Matrix Side) | Converts acylcarnitines back to their corresponding acyl-CoAs within the mitochondrial matrix. taylorandfrancis.commdpi.com | This compound, CoA | Tetradeca-5,8-dienoyl-CoA, Carnitine |
Carnitine Acyl-Carnitine Translocase (CACT) Function in Mitochondrial Membrane Exchange
Once formed in the intermembrane space, this compound is transported across the impermeable inner mitochondrial membrane by the Carnitine Acyl-Carnitine Translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). wikipedia.orgresearchgate.net CACT functions as an antiporter, facilitating the exchange of an acylcarnitine molecule from the intermembrane space for a molecule of free carnitine from the mitochondrial matrix. wikipedia.orgnih.gov This 1:1 exchange mechanism ensures a continuous supply of carnitine in the intermembrane space for CPT1 activity while delivering the acylcarnitine to the site of beta-oxidation. youtube.comwikipedia.org
Carnitine Palmitoyltransferase II (CPT2) and Intramitochondrial Acyl Transfer
Situated on the matrix side of the inner mitochondrial membrane, Carnitine Palmitoyltransferase II (CPT2) completes the transport process. taylorandfrancis.commdpi.com It catalyzes the reverse reaction of CPT1, transferring the tetradeca-5,8-dienoyl group from carnitine back to coenzyme A, thereby regenerating tetradeca-5,8-dienoyl-CoA within the mitochondrial matrix. mdpi.comwikipedia.org The liberated carnitine is then transported back to the intermembrane space by CACT to participate in another round of fatty acid transport. mdpi.com Evidence suggests that CPT2 and CACT may form a complex in the inner mitochondrial membrane, potentially facilitating the channeling of substrates. nih.gov
Mitochondrial Beta-Oxidation of Unsaturated Fatty Acyl-CoAs
The breakdown of unsaturated fatty acids like tetradeca-5,8-dienoyl-CoA via beta-oxidation requires additional enzymatic steps compared to the oxidation of saturated fatty acids. nih.gov The presence of double bonds in the acyl chain necessitates the action of auxiliary enzymes to reconfigure the molecule into a suitable substrate for the core beta-oxidation pathway. wikipedia.orgnih.gov
Role of Auxiliary Enzymes in Dienoyl-CoA Metabolism (e.g., 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase)
The beta-oxidation of polyunsaturated fatty acids often produces intermediates with double bonds in positions that cannot be processed by the standard enzymatic machinery. Two key auxiliary enzymes involved in handling such intermediates are 2,4-Dienoyl-CoA Reductase and Enoyl-CoA Isomerase.
2,4-Dienoyl-CoA Reductase (DECR1): This enzyme is crucial for the metabolism of polyunsaturated fatty acids that yield a 2,4-dienoyl-CoA intermediate during beta-oxidation. wikipedia.orgbiorxiv.org Using NADPH as a cofactor, it reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA. wikipedia.org This product can then be further metabolized. A deficiency in this enzyme can lead to an inborn error of metabolism. wikipedia.org The chemical mechanism is a stepwise process involving a dienolate intermediate. nih.gov
Enoyl-CoA Isomerase: This enzyme plays a vital role in the oxidation of unsaturated fatty acids with double bonds at odd-numbered carbon positions. wikipedia.org It catalyzes the isomerization of a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA, which is a substrate for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase. wikipedia.orgebi.ac.uk The reaction proceeds via an E1cb mechanism. ebi.ac.uk
Oxidation of Tetradeca-5,8-dienoyl-CoA Intermediates
The beta-oxidation of tetradeca-5,8-dienoyl-CoA would proceed through several cycles of the standard beta-oxidation pathway, shortening the carbon chain. However, the presence of the double bonds at carbons 5 and 8 will eventually require the action of the auxiliary enzymes.
After a few cycles of beta-oxidation, the double bonds will be shifted closer to the carboxyl end of the molecule. The specific intermediates formed and the exact sequence of auxiliary enzyme action would depend on the initial positions of the double bonds. For a dienoyl-CoA intermediate, such as one that might be formed from tetradeca-5,8-dienoyl-CoA, a combination of isomerase and reductase activities would be necessary to convert it into a substrate that can re-enter and complete the beta-oxidation spiral. For instance, the degradation of linoleic acid (a C18 fatty acid with double bonds at positions 9 and 12) leads to a 2,4-decadienoyl-CoA intermediate after several beta-oxidation cycles, which then requires 2,4-dienoyl-CoA reductase. biorxiv.org A similar pathway would be expected for the intermediates of tetradeca-5,8-dienoyl-CoA oxidation. Another isomerase, Δ3,5,Δ2,4-dienoyl-CoA isomerase, can also be involved in the metabolism of such compounds. nih.gov
Regulation of Carnitine Acyltransferase Activities
The control of carnitine acyltransferase activity is a pivotal point in cellular energy metabolism, ensuring a balance between fatty acid synthesis and fatty acid oxidation. This regulation occurs at multiple levels, including allosteric control by metabolic intermediates and modulation of enzyme expression through transcriptional and post-translational mechanisms. nih.govoup.com This multi-layered regulation allows cells to respond effectively to varying nutritional and hormonal states.
A primary and highly sensitive mechanism for the short-term regulation of fatty acid oxidation is the allosteric inhibition of carnitine palmitoyltransferase I (CPT-I) by malonyl-CoA. oup.comnih.gov CPT-I, located on the outer mitochondrial membrane, catalyzes the conversion of long-chain fatty acyl-CoAs (like tetradeca-5,8-dienoyl-CoA) to their corresponding acylcarnitines (like this compound) for transport into the mitochondria. nih.gov
Malonyl-CoA is the first committed intermediate in the synthesis of fatty acids from acetyl-CoA. nih.gov Its presence signals a state of energy surplus where fatty acid synthesis is favored. By allosterically binding to CPT-I, malonyl-CoA inhibits its activity, thereby preventing the entry of fatty acyl-CoAs into the mitochondrial matrix for oxidation. nih.govyoutube.com This establishes a reciprocal relationship: when fatty acid synthesis is high, fatty acid oxidation is low, and vice versa. oup.com This prevents a futile cycle of simultaneous synthesis and degradation of fatty acids. The concentration of malonyl-CoA in tissues like skeletal muscle and liver is a key determinant of the rate of long-chain fatty acid oxidation. nih.govwustl.edu For instance, conditions like hyperglycemia with hyperinsulinemia can increase malonyl-CoA levels, leading to inhibited CPT-I activity and a shift of fatty acids away from oxidation and towards storage. nih.gov
| Key Component | Role in Regulation | Outcome of Interaction |
| Carnitine Palmitoyltransferase I (CPT-I) | Enzyme catalyzing the rate-limiting step of fatty acid entry into mitochondria. | Activity is allosterically inhibited. |
| Malonyl-CoA | Allosteric inhibitor of CPT-I; an intermediate in fatty acid synthesis. | Binds to CPT-I, preventing the formation of acylcarnitines. |
| Long-Chain Acyl-CoAs | Substrates for CPT-I (e.g., tetradeca-5,8-dienoyl-CoA). | Entry into the mitochondrial matrix for β-oxidation is blocked. |
Long-term regulation of the carnitine acyltransferase system is achieved through changes in the expression and modification of the enzymes involved. This includes control at the level of gene transcription as well as post-transcriptional and post-translational modifications. nih.govnih.gov
Transcriptional Regulation The expression of genes encoding carnitine acyltransferases is controlled by a network of transcription factors and hormonal signals, allowing the cell to adapt to prolonged changes in metabolic state, such as fasting or shifts in diet. nih.govebi.ac.uk
Two primary isoforms of CPT-I exist, encoded by separate genes: CPT-Iα (the "liver" isoform) and CPT-Iβ (the "muscle" isoform). nih.gov The expression of these genes is regulated by:
Hormones: Insulin (B600854) and thyroid hormone are known regulators of CPT-Iα gene transcription. nih.govnih.gov
Nutritional State: During fasting, there is an upregulation of genes involved in fatty acid catabolism. This response is mediated by the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor activated by fatty acids, which stimulates the transcription of genes for CPT1 and CPT2. ebi.ac.uk
Coactivators: The activity of transcription factors like PPARα is enhanced by coactivators. Isoforms of the PGC-1 (Peroxisome proliferator-activated receptor-gamma coactivator) family have been shown to stimulate the expression of the CPT-Iα gene. nih.gov
| Regulatory Factor | Target Gene(s) | Effect on Expression | Metabolic Context |
| Peroxisome Proliferator-Activated Receptor α (PPARα) | CPT1, CPT2 | Upregulation | Fasting, high-fat diet |
| Insulin | CPT1A | Downregulation | Fed state |
| Thyroid Hormone (T3) | CPT1A | Upregulation | Increased metabolic rate |
| PGC-1α / PGC-1β (Coactivators) | CPT1A | Upregulation | Enhances transcriptional activation |
Post-Transcriptional and Post-Translational Modulations Following transcription, further layers of regulation can influence the final amount and activity of the enzyme.
Post-Transcriptional Modification: The initial RNA transcripts of the CPT1A and CPT1B genes can undergo alternative splicing, resulting in multiple different mRNA transcripts. nih.gov These variants may play a role in fine-tuning the regulation of fatty acid oxidation. Before translation, the mRNA molecule is modified with a 5' cap and a 3' poly-A tail, which protect it from degradation and promote its translation into protein. khanacademy.org
Cellular and Systemic Metabolic Roles of Tetradeca 5,8 Dienoyl Carnitine
Modulation of Mitochondrial Bioenergetics
Long-chain acylcarnitines, such as Tetradeca-5,8-dienoyl-carnitine, are central to the regulation of mitochondrial energy production. Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the tricarboxylic acid (TCA) cycle and subsequent ATP generation.
The formation and transport of acylcarnitines are intrinsically linked to the mitochondrial acetyl-CoA/CoA ratio, a critical indicator of the cell's energy status. The enzyme carnitine acetyltransferase (CrAT) can convert acetyl-CoA to acetylcarnitine, thereby liberating coenzyme A (CoA). This process is vital for preventing the sequestration of the mitochondrial CoA pool as acetyl-CoA, which can inhibit key metabolic enzymes.
By facilitating the oxidation of fatty acids, which generates a significant amount of acetyl-CoA, the metabolism of acylcarnitines like this compound directly influences this ratio. An increased supply of fatty acids for oxidation can lead to a higher production of acetyl-CoA. The formation of various acylcarnitines helps to buffer the acetyl-CoA pool, maintaining a healthy acetyl-CoA/CoA ratio and ensuring the continued operation of metabolic pathways that depend on a ready supply of free CoA. researchgate.netnih.gov For instance, a high acetyl-CoA/CoA ratio can inhibit the pyruvate (B1213749) dehydrogenase (PDH) complex, a key regulatory point in glucose oxidation. mdpi.com The conversion of acetyl-CoA to acetylcarnitine can alleviate this inhibition, thus helping to maintain metabolic flexibility. nih.govmdpi.com
Key Enzymes in Acylcarnitine Metabolism and their Functions
| Enzyme | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT I) | Outer mitochondrial membrane | Catalyzes the formation of long-chain acylcarnitines from long-chain acyl-CoAs and carnitine. mdpi.comnih.gov |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitines into the mitochondrial matrix in exchange for free carnitine. mdpi.comfrontiersin.org |
| Carnitine Palmitoyltransferase II (CPT II) | Inner mitochondrial membrane | Converts acylcarnitines back to acyl-CoAs and carnitine within the mitochondrial matrix. mdpi.comnih.gov |
| Carnitine Acetyltransferase (CrAT) | Mitochondrial matrix | Catalyzes the reversible transfer of acetyl groups between CoA and carnitine. mdpi.com |
The primary fate of the acetyl-CoA generated from the β-oxidation of fatty acids, a process initiated by acylcarnitine transport, is its entry into the TCA cycle. mdpi.com The TCA cycle is the central hub of cellular respiration, generating the reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, the main source of ATP in aerobic organisms. creative-proteomics.com
Role in Fatty Acid Homeostasis
Acylcarnitines are indispensable for maintaining the balance of fatty acids within the cell and the body as a whole. This includes both the utilization of fatty acids for energy and the prevention of their potentially toxic accumulation. nih.gov
The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated form, long-chain acyl-CoAs. nih.govyoutube.comyoutube.com The carnitine shuttle system, which relies on the formation of acylcarnitines like this compound, is the sole mechanism for their transport into the mitochondrial matrix for oxidation. mdpi.comyoutube.comyoutube.com
The process begins with the conversion of a long-chain acyl-CoA to a long-chain acylcarnitine by CPT I on the outer mitochondrial membrane. frontiersin.org This acylcarnitine is then transported across the inner mitochondrial membrane by CACT. frontiersin.org Once inside the matrix, CPT II reverses the process, regenerating the acyl-CoA for β-oxidation and releasing free carnitine to be shuttled back to the cytoplasm. mdpi.comfrontiersin.org This intricate system ensures a continuous supply of fatty acids to the mitochondrial oxidative machinery. youtube.com
In situations where the influx of fatty acids exceeds the oxidative capacity of the mitochondria, such as in certain metabolic disorders or conditions of high lipid stress, there can be an accumulation of acyl-CoA intermediates. nih.govnih.gov This buildup can be toxic to the cell, sequestering the essential pool of free Coenzyme A and inhibiting numerous metabolic enzymes. nih.gov
The formation of acylcarnitines provides a mechanism to buffer and detoxify these excess acyl-CoAs. nih.gov By converting the acyl-CoAs to acylcarnitines, the cell can transport them out of the mitochondria and even out of the cell into the bloodstream for excretion in the urine. nih.govnih.gov This process helps to maintain mitochondrial function and protect the cell from the detrimental effects of lipid overload. nih.gov
Interactions with Other Intermediary Metabolic Pathways
The metabolism of acylcarnitines is not isolated but is intricately connected with other major metabolic pathways, including glucose and amino acid metabolism. This integration allows the cell to adapt to different nutritional and energetic states.
The regulation of the acetyl-CoA/CoA ratio by acylcarnitine metabolism, as mentioned earlier, directly impacts the entry of glucose-derived pyruvate into the TCA cycle. mdpi.com Furthermore, the intermediates of fatty acid oxidation can influence the activity of enzymes involved in glucose metabolism.
Metabolomic studies have revealed correlations between the levels of specific acylcarnitines, including C14:2 acylcarnitine, and conditions like prediabetes and type 2 diabetes. plos.org This suggests that alterations in fatty acid metabolism, reflected by acylcarnitine profiles, are closely linked to disturbances in glucose homeostasis. mdpi.complos.org Additionally, the catabolism of certain amino acids also produces acyl-CoA intermediates that can be converted to acylcarnitines, highlighting another point of intersection between these metabolic pathways. nih.gov
Cross-talk with Carbohydrate Metabolism, including Gluconeogenesis
The metabolism of this compound, by facilitating the β-oxidation of its fatty acid component, has a significant influence on carbohydrate homeostasis. The breakdown of tetradeca-5,8-dienoic acid within the mitochondria generates acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH2) for ATP synthesis. mdpi.com
This increased reliance on fatty acid oxidation for energy has a glucose-sparing effect. By providing an alternative fuel source, the catabolism of fatty acids reduces the cellular demand for glucose oxidation. Furthermore, the acetyl-CoA produced from β-oxidation can allosterically inhibit the pyruvate dehydrogenase complex, the enzyme that converts pyruvate (the end-product of glycolysis) into acetyl-CoA. diabetesjournals.org This inhibition further diverts pyruvate away from oxidation and towards other metabolic fates, including gluconeogenesis.
Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is metabolically supported by fatty acid oxidation. The high rates of β-oxidation associated with the processing of acylcarnitines like this compound lead to an increase in the mitochondrial acetyl-CoA pool. This elevated acetyl-CoA acts as a potent activator of pyruvate carboxylase, the first committed step in gluconeogenesis, which converts pyruvate to oxaloacetate. meddists.com The oxaloacetate is then available to be directed towards glucose synthesis. meddists.com In essence, the energy (ATP and GTP) and the allosteric activators generated from fatty acid oxidation fuel the energetically expensive process of gluconeogenesis.
Table 1: Influence of this compound Metabolism on Carbohydrate Pathways
| Metabolic Process | Effect of this compound Metabolism | Key Mediators |
| Glycolysis | Inhibition | Increased Acetyl-CoA |
| Pyruvate Dehydrogenase Complex | Inhibition | Increased Acetyl-CoA |
| Gluconeogenesis | Activation | Increased Acetyl-CoA, ATP, and NADH |
Interplay with Amino Acid Metabolism and Ketone Body Production
The metabolic pathways of fatty acids and amino acids are interconnected, often through the shared pool of coenzyme A (CoA) and the production of ketogenic and glucogenic precursors. The metabolism of this compound plays a role in this interplay, primarily through the production of acetyl-CoA and its influence on the availability of free CoA.
During periods of high fatty acid oxidation, such as prolonged fasting or in certain metabolic disorders, the hepatic production of acetyl-CoA from the β-oxidation of fatty acids like tetradeca-5,8-dienoic acid can exceed the capacity of the TCA cycle. nih.gov This surplus acetyl-CoA is shunted towards the synthesis of ketone bodies (acetoacetate and β-hydroxybutyrate) in the liver mitochondria. nih.govyoutube.com These water-soluble molecules are then released into the bloodstream and can be used as an energy source by extrahepatic tissues, including the brain, which cannot directly utilize fatty acids for fuel. youtube.com Therefore, this compound directly contributes to ketogenesis by supplying its precursor.
Table 2: Interplay of this compound Metabolism with Amino Acid and Ketone Body Pathways
| Metabolic Process | Interaction with this compound Metabolism | Key Molecules |
| Ketogenesis | Provides the direct precursor, acetyl-CoA. | Acetyl-CoA |
| Branched-Chain Amino Acid (BCAA) Catabolism | Indirectly influences through the regulation of the CoA pool. | Coenzyme A, Acyl-CoAs |
Analytical Methodologies for Tetradeca 5,8 Dienoyl Carnitine Research
Mass Spectrometry-Based Approaches for Acylcarnitine Profiling
Mass spectrometry (MS) is a cornerstone technology for the analysis of acylcarnitines, including Tetradeca-5,8-dienoyl-carnitine. It offers high sensitivity and specificity, making it ideal for detecting these compounds in complex biological matrices.
Tandem Mass Spectrometry (MS/MS) for Global Acylcarnitine Screening
Tandem mass spectrometry (MS/MS) is a powerful tool for the comprehensive screening of acylcarnitines in biological samples. nih.gov This technique has been instrumental in the development of expanded newborn screening programs for inborn errors of metabolism. nih.govnih.gov The method involves the ionization of the sample, followed by the selection of a specific precursor ion (the acylcarnitine of interest) and its fragmentation to produce characteristic product ions. This process allows for the identification and semi-quantitative analysis of a wide range of acylcarnitines simultaneously. researchgate.net
The fragmentation of acylcarnitines in MS/MS typically produces a prominent common fragment ion at a mass-to-charge ratio (m/z) of 85. nih.gov This characteristic fragmentation pattern aids in the identification of the entire class of acylcarnitine compounds during analysis. nih.gov While direct infusion MS/MS is a rapid screening method, it is generally considered a qualitative or semi-quantitative approach. nih.gov
Table 1: Key Features of Tandem Mass Spectrometry in Acylcarnitine Screening
| Feature | Description |
| Principle | Ionization of molecules followed by two stages of mass analysis for structural elucidation and quantification. |
| Application | Widely used in newborn screening for metabolic disorders. nih.govnih.gov |
| Advantage | Enables high-throughput and simultaneous detection of multiple acylcarnitines. |
| Limitation | Cannot differentiate between isomeric and isobaric compounds. nih.gov |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Quantitative Analysis and Isomer Differentiation
To overcome the limitations of direct infusion MS/MS, particularly the inability to distinguish between isomers, ultra-high performance liquid chromatography (UHPLC) is coupled with tandem mass spectrometry. nih.govnih.gov UHPLC-MS/MS provides a higher level of analytical detail, enabling the separation, identification, and accurate quantification of individual acylcarnitine species, including isomers. nih.govnih.govresearchgate.net
This chromatographic separation is crucial because different isomers of an acylcarnitine can have distinct metabolic origins and clinical implications. nih.gov For instance, UHPLC-MS/MS can resolve isobutyrylcarnitine (B1203888) from butyrylcarnitine, which is essential for the differential diagnosis of short-chain acyl-CoA dehydrogenase deficiency (SCADD) and isobutyryl-CoA dehydrogenase deficiency (IBD). nih.gov The method's ability to provide accurate and precise quantification is vital for both clinical diagnostics and metabolic research. nih.gov
Table 2: Comparison of MS/MS and UHPLC-MS/MS for Acylcarnitine Analysis
| Parameter | Tandem MS "Profiling" | UHPLC-MS/MS |
| Isomer Separation | No | Yes nih.govnih.gov |
| Quantification | Semi-quantitative | Accurate and Precise nih.gov |
| Application Tier | First-tier screening nih.gov | Second-tier validation/Quantitative analysis nih.gov |
| Diagnostic Capability | General profiling | Differential diagnosis of specific disorders nih.gov |
Advanced Lipidomics Techniques
Lipidomics, the large-scale study of lipids in biological systems, provides a broader context for understanding the role of this compound. Advanced techniques within this field offer deeper insights into metabolic pathways and cellular lipid metabolism.
Isotope Tracer-Based Lipidomics for Pathway Elucidation
Isotope tracer-based lipidomics is a powerful strategy to trace the metabolic fate of specific fatty acids and elucidate the pathways they are involved in. nih.govresearchgate.net This technique utilizes stable isotope-labeled compounds, such as deuterium-labeled fatty acids, which are introduced into a biological system (e.g., cell cultures). nih.govnih.gov By tracking the incorporation of the isotope label into various lipid species, including acylcarnitines, researchers can map the flow of metabolites through different pathways. nih.gov
This approach has been successfully used to investigate long-chain fatty acid oxidation disorders (lcFAOD). nih.govbiorxiv.org For example, studies using deuterium-labeled oleic acid have revealed how the chain length and saturation patterns of accumulating acylcarnitines are directly connected to specific enzyme deficiencies. biorxiv.org This method can help distinguish between newly synthesized lipids and pre-existing ones, providing dynamic information about lipid metabolism. nih.gov
Application in Cellular and Tissue Metabolomic Profiling
Advanced lipidomics techniques are applied to profile acylcarnitines, including this compound, in various biological samples like cells and tissues. nih.gov This allows for the investigation of tissue-specific metabolic alterations. For example, metabolomic profiling of hepatocellular carcinoma tissues has revealed changes in the acylcarnitine profile, indicating an inhibited carnitine shuttle system. nih.gov
Metabolomic studies in breast cancer have also identified alterations in acylcarnitine levels, with certain subtypes showing elevated concentrations of long-chain acylcarnitines. mdpi.com These profiling studies, often employing LC-MS based methods, help in understanding the metabolic reprogramming that occurs in disease states and can aid in the discovery of potential biomarkers. mdpi.comnih.gov
Enzymatic Activity Assays for Related Metabolic Pathways
To complement the data from mass spectrometry and lipidomics, enzymatic activity assays are employed to directly measure the function of enzymes involved in the metabolic pathways related to this compound. These pathways primarily involve fatty acid metabolism.
The key enzymes in fatty acid β-oxidation, the process that breaks down fatty acids to produce energy, can be assessed through various assays. nih.gov These include assays for carnitine palmitoyltransferase (CPT) I and II, acyl-CoA dehydrogenases, and other enzymes of the β-oxidation spiral. nih.govnumberanalytics.com These assays often use radiolabeled or fluorescent substrates to measure the rate of the enzymatic reaction. numberanalytics.com For example, the activity of fatty acid synthase (FASN), a key enzyme in fatty acid synthesis, can be monitored by measuring the consumption of its reactant, NADPH. nih.gov Such assays are crucial for confirming defects in fatty acid oxidation that may lead to the accumulation of specific acylcarnitines like this compound.
Table 3: Common Enzymes and Their Assay Principles in Fatty Acid Metabolism
| Enzyme | Function in Pathway | Common Assay Principle |
| Carnitine Palmitoyltransferase I (CPT1) | Catalyzes the initial step in transporting long-chain fatty acids into the mitochondria. numberanalytics.com | Measurement of the formation of radiolabeled acylcarnitine from radiolabeled carnitine. nih.gov |
| Carnitine Palmitoyltransferase II (CPT2) | Releases fatty acyl-CoA from acylcarnitine inside the mitochondrial matrix. youtube.com | Can be measured in either the forward or reverse reaction, often using radiolabeled substrates. nih.gov |
| Acyl-CoA Dehydrogenases (ACADs) | Catalyze the first step of β-oxidation for fatty acids of different chain lengths. nih.gov | Spectrophotometric or fluorometric measurement of electron acceptor reduction. |
| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of long-chain fatty acids. abbkine.com | Spectrophotometric measurement of NADPH consumption. nih.gov |
Mechanistic Insights into Tetradeca 5,8 Dienoyl Carnitine in Metabolic Perturbations
Role in Inborn Errors of Fatty Acid Oxidation (FAO)
Inborn errors of fatty acid oxidation (FAODs) are a group of genetic disorders where the body is unable to properly break down fatty acids to produce energy. This is particularly critical during periods of fasting or increased metabolic stress. oup.comnumberanalytics.com These disorders are caused by defects in the enzymes or transport proteins responsible for the various steps of the beta-oxidation pathway. amegroups.org
Pathophysiological Accumulation in Specific Enzyme Deficiencies
The analysis of acylcarnitine profiles is a cornerstone in the diagnosis and newborn screening of FAODs. researchgate.netnih.gov When a specific enzyme in the FAO pathway is deficient, its substrate acyl-CoA accumulates. This excess acyl-CoA is then converted to its corresponding acylcarnitine, which builds up in the mitochondria and subsequently appears in the blood. The specific pattern of elevated acylcarnitines is often characteristic of a particular enzyme deficiency. oup.com
Increased levels of Tetradeca-5,8-dienoyl-carnitine (C14:2) and other C14 acylcarnitines are hallmark biochemical findings in several long-chain FAODs. nih.gov These include:
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency: This is the most common long-chain FAOD. nih.gov VLCAD is the first enzyme in the beta-oxidation spiral for fatty acids with chain lengths from 12 to 24 carbons. nih.gov Its deficiency leads to a characteristic elevation of long-chain acylcarnitines, including C14:1, C14:2, and C14. nih.govnih.gov
Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency and Mitochondrial Trifunctional Protein (MTP) Deficiency: LCHAD is one of three enzymes that make up the MTP complex, which is responsible for the final steps of long-chain fatty acid oxidation. Deficiencies in LCHAD or the entire MTP complex also result in the accumulation of long-chain acylcarnitines, although they are often hydroxylated. numberanalytics.com
Carnitine Palmitoyltransferase II (CPT2) Deficiency: CPT2 is an enzyme located on the inner mitochondrial membrane that converts long-chain acylcarnitines back to acyl-CoAs once they are inside the mitochondria. wikipedia.orgmdpi.com Its deficiency causes a buildup of long-chain acylcarnitines, such as C14, C16, and C18:1, in the mitochondrial matrix which then leak into the circulation. mdpi.comnih.gov
Carnitine-Acylcarnitine Translocase (CACT) Deficiency: CACT is the transporter protein that moves long-chain acylcarnitines across the inner mitochondrial membrane. nih.govnih.gov A defect in CACT leads to a similar acylcarnitine profile as CPT2 deficiency, with marked elevations of C16, C18, and C18:1 acylcarnitines, as the transport of all long-chain acylcarnitines into the mitochondria is blocked. nih.govnih.gov
| Enzyme/Transporter Deficiency | Function in Fatty Acid Oxidation | Key Accumulating Acylcarnitines |
|---|---|---|
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | First step of beta-oxidation for long-chain fatty acids (C12-C24). | C14:1, C14:2 , C14 |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) / Mitochondrial Trifunctional Protein (MTP) | Later steps of beta-oxidation for long-chain fatty acids. | Long-chain hydroxyacylcarnitines (e.g., C16-OH) |
| Carnitine Palmitoyltransferase II (CPT2) | Converts long-chain acylcarnitines back to acyl-CoAs inside the mitochondria. | C14, C16, C18:1 |
| Carnitine-Acylcarnitine Translocase (CACT) | Transports long-chain acylcarnitines across the inner mitochondrial membrane. | C16, C18, C18:1 |
Impact on Mitochondrial Function and Cellular Bioenergetics in Genetic Disorders
The accumulation of this compound and other long-chain acylcarnitines is not just a diagnostic marker; it is a key contributor to the pathophysiology of FAODs. These metabolites can exert direct toxic effects on the mitochondria, disrupting cellular energy production. mdpi.com
Mechanisms of toxicity include:
Membrane Destabilization: Long-chain acylcarnitines are amphipathic molecules, meaning they have both water-attracting and fat-attracting properties. Their accumulation can interfere with the phospholipid structure of mitochondrial membranes, altering membrane integrity and function. mdpi.commdpi.com
Inhibition of Mitochondrial Transporters: Excess acylcarnitines can inhibit crucial mitochondrial transport systems. For instance, they can directly inhibit the carnitine-acylcarnitine translocase (CACT), further exacerbating the transport block and creating a vicious cycle of accumulation. nih.gov
Impairment of Oxidative Phosphorylation: The disruption of mitochondrial membranes and the sequestration of free Coenzyme A (CoA) by accumulating acyl groups can lead to secondary defects in the electron transport chain and oxidative phosphorylation, reducing the cell's ability to produce ATP. nih.gov
Induction of Oxidative Stress: The inefficient processing of fatty acids can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to mitochondrial DNA, proteins, and lipids, further compromising mitochondrial function. researchgate.net
This mitochondrial dysfunction leads to a state of severe energy deficiency, particularly in tissues that rely heavily on fatty acids for fuel, such as the heart, skeletal muscle, and liver. mdpi.comnih.gov
Mechanisms Leading to Hypoketotic Hypoglycemia and Organ-Specific Manifestations
A classic clinical presentation of many FAODs, especially during fasting or illness, is hypoketotic hypoglycemia—a state of low blood sugar (hypoglycemia) without the expected compensatory production of ketone bodies (hypoketosis). oup.comamegroups.orginformnetwork.org
The underlying mechanisms are twofold:
Impaired Gluconeogenesis: The liver is responsible for producing glucose (gluconeogenesis) to maintain blood sugar levels during fasting. This process requires energy (ATP) and acetyl-CoA, both of which are heavily supplied by fatty acid oxidation. oup.comamegroups.org In FAODs, the block in beta-oxidation leads to a deficit of both ATP and acetyl-CoA, thereby impairing the liver's ability to synthesize new glucose. amegroups.org
Failed Ketogenesis: Ketone bodies are produced in the liver from acetyl-CoA derived from fatty acid oxidation and serve as a critical alternative fuel for the brain and other tissues when glucose is scarce. wikipedia.orgoup.com The inability to break down fatty acids and produce acetyl-CoA means that ketone body synthesis is severely limited or absent. amegroups.orgmdpi.com
This combination of increased glucose demand (as tissues cannot use fats for energy) and impaired glucose and ketone production leads to a metabolic crisis. oup.com This crisis manifests in specific organs:
Liver: Hepatomegaly (enlarged liver) and liver dysfunction can occur due to the accumulation of toxic fatty acid intermediates and energy depletion. nih.govnih.gov
Heart: Cardiomyopathy is a common and serious complication, as the heart muscle is highly dependent on FAO for its continuous energy needs. numberanalytics.comnih.govnih.gov The accumulation of toxic acylcarnitines can also lead to life-threatening arrhythmias. mdpi.comnih.gov
Skeletal Muscle: Myopathy, muscle weakness, and rhabdomyolysis (breakdown of muscle tissue) are characteristic, particularly in milder, later-onset forms of FAODs, often triggered by exercise, fasting, or illness. numberanalytics.comoup.com
Contributions to Acquired Metabolic Dysregulations
Beyond rare genetic disorders, the accumulation of acylcarnitines, including this compound, has been increasingly implicated in the pathophysiology of common, acquired metabolic diseases. diabetesjournals.orgnih.gov
Association with Insulin (B600854) Resistance and Type 2 Diabetes Mellitus: Underlying Mechanisms of Acylcarnitine Accumulation and Signaling
In conditions like obesity and type 2 diabetes, there is often a mismatch between the supply of fatty acids to the mitochondria and the capacity of the tricarboxylic acid (TCA) cycle to completely oxidize them. This leads to an "overload" of the beta-oxidation pathway and results in the accumulation of incomplete oxidation products, including various acylcarnitines. diabetesjournals.org Elevated levels of long-chain acylcarnitines are observed in individuals with insulin resistance and type 2 diabetes. hmdb.cadiabetesjournals.orgnih.gov
The mechanistic link between acylcarnitine accumulation and insulin resistance is an area of active research, with several proposed mechanisms:
Lipotoxicity and Cellular Stress: The buildup of acylcarnitines and their parent acyl-CoAs contributes to cellular stress. This can activate inflammatory pathways and stress-activated kinases that interfere with the insulin signaling cascade, leading to reduced glucose uptake by muscle and other tissues. diabetesjournals.org
Mitochondrial Stress: Incomplete fatty acid oxidation is associated with increased production of reactive oxygen species (ROS). This oxidative stress can damage cellular components and directly impair insulin receptor signaling. researchgate.net
Altered Cellular Signaling: Acylcarnitines themselves may act as signaling molecules that modulate pathways involved in metabolism and inflammation, although these roles are still being elucidated. diabetesjournals.org The accumulation of these metabolites reflects a state of metabolic inflexibility, where cells cannot efficiently switch between glucose and fat as fuel sources, a hallmark of insulin resistance. diabetesjournals.orgnih.gov
Mechanistic Links to Other Systemic Metabolic Disturbances
The consequences of dysregulated fatty acid metabolism and acylcarnitine accumulation extend to other systemic disorders, mirroring the organ damage seen in congenital FAODs.
Liver Steatosis (Fatty Liver): In metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), there is an excessive accumulation of fat (triglycerides) in the liver. mdpi.commdpi.com This is partly due to an imbalance where the rate of fatty acid delivery and synthesis exceeds the rate of fatty acid oxidation and export. mdpi.com The resulting accumulation of long-chain acyl-CoAs and acylcarnitines in the liver can promote inflammation, cellular stress, and progression from simple steatosis to more severe steatohepatitis (NASH). nih.govnih.gove-dmj.org
Cardiomyopathy: Similar to the genetic disorders, acquired metabolic dysfunction associated with obesity and diabetes can lead to a "lipotoxic" cardiomyopathy. An oversupply of fatty acids to the heart muscle, coupled with incomplete oxidation, leads to the accumulation of toxic lipid intermediates, including acylcarnitines. nih.govfrontiersin.org This can cause mitochondrial dysfunction, oxidative stress, and ultimately, impaired cardiac function. nih.gov
| Acquired Condition | Proposed Role of Acylcarnitine Accumulation |
|---|---|
| Insulin Resistance / Type 2 Diabetes | Reflects mitochondrial overload and incomplete fatty acid oxidation; contributes to cellular stress, inflammation, and impaired insulin signaling. |
| Liver Steatosis (MASLD) | Results from an imbalance in hepatic lipid metabolism; promotes lipotoxicity, inflammation, and disease progression. |
| Cardiomyopathy | Contributes to cardiac lipotoxicity, mitochondrial dysfunction, and impaired heart function. |
| Myopathy | Associated with muscle insulin resistance and impaired muscle function due to metabolic disruption. |
Animal Models and Cellular Systems in Studying Metabolic Perturbations
The study of metabolic perturbations involving this compound relies heavily on sophisticated biological models. These systems, ranging from genetically altered animals to specific cell cultures, are indispensable for dissecting the complex metabolic pathways and understanding the pathophysiology of related disorders.
Genetically Engineered Animal Models (e.g., Knockout Mice) for Investigating this compound Metabolism and Pathophysiology
One prominent example is the juvenile visceral steatosis (JVS) mouse, a model for systemic carnitine deficiency. nih.gov Studies on JVS mice have demonstrated a clear link between carnitine deficiency, lipid accumulation, and the development of cardiac hypertrophy. nih.gov Research has shown that modulating the dietary lipid intake in these mice can significantly attenuate the development of cardiac hypertrophy, highlighting the crucial role of carnitine in lipid metabolism and its impact on heart health. nih.gov Specifically, reducing the percentage of soybean oil in the diet from 5% to 1% (w/w) markedly lessened cardiac hypertrophy in JVS mice. nih.gov
Another relevant model is the PPARα knockout mouse. Peroxisome proliferator-activated receptor-alpha (PPARα) is a key regulator of fatty acid oxidation. PPARα knockout mice exhibit impaired fatty acid oxidation, leading to metabolic inflexibility. nih.gov These mice show altered carnitine and amino acid homeostasis, reflecting a disruption downstream of carnitine palmitoyltransferase-1, the enzyme that initiates the entry of long-chain fatty acids into the mitochondria for β-oxidation. nih.gov This disruption can lead to an altered profile of acylcarnitines.
Furthermore, studies utilizing genetically diverse mouse strains have revealed that genetic polymorphisms can influence carnitine metabolism. nih.gov For instance, polymorphisms in the carnitine transporters SLC22A16 and SLC22A5 have been shown to regulate carnitine pools in both human and murine red blood cells. nih.gov These genetic variations can impact the levels of various acylcarnitines, which are crucial for repairing damaged membrane lipids. nih.gov
Interactive Table: Key Genetically Engineered Mouse Models in Carnitine Metabolism Research
| Model | Genetic Defect | Key Phenotypes Related to Carnitine Metabolism | Research Findings |
| Juvenile Visceral Steatosis (JVS) Mouse | Systemic carnitine deficiency | Cardiac hypertrophy, lipid accumulation | Attenuation of cardiac hypertrophy with reduced dietary lipid intake. nih.gov |
| PPARα Knockout Mouse | Deletion of Peroxisome proliferator-activated receptor-alpha | Impaired fatty acid oxidation, altered carnitine and amino acid homeostasis. nih.gov | Demonstrates the role of PPARα in regulating carnitine-dependent fatty acid metabolism. nih.gov |
| JAX Diversity Outbred Mice | Genetically diverse population | Varied carnitine levels | Identification of genetic loci influencing carnitine metabolism. nih.gov |
In Vitro Cellular Models (e.g., Fibroblasts, Liver Mitochondria) for Pathway and Enzymatic Analysis
In vitro cellular models provide a controlled environment to dissect the specific biochemical pathways and enzymatic activities related to this compound. Cultured skin fibroblasts from patients with inherited metabolic disorders and isolated liver mitochondria are particularly valuable in this regard.
Fibroblasts from individuals with long-chain fatty acid oxidation disorders (LC-FAOD) have been used to study disease-specific alterations in the cellular lipidome. nih.govmdpi.com These studies have revealed significant remodeling of mitochondrial cardiolipins and changes in the ratios of various phospholipids, suggesting an inflammatory phenotype in these disorders. nih.gov By analyzing the acylcarnitine profiles in these cells, researchers can pinpoint specific enzymatic defects in the β-oxidation pathway. nih.gov A method using radio-HPLC to analyze carnitine esters in cultured fibroblasts has proven effective in identifying disease-specific acylcarnitine profiles, which can guide further enzymatic and molecular analysis. nih.gov
Isolated liver mitochondria from animal models have also been crucial for studying the enzymatic machinery of fatty acid oxidation. For instance, research on liver mitochondria from normal, fasted, diabetic, and hypothyroid rats has provided insights into the regulation of carnitine palmitoyltransferase (CPT), the enzyme responsible for transporting long-chain fatty acids into the mitochondria. nih.gov These studies have shown that the activity and sensitivity of CPT to inhibitors like malonyl-CoA are altered in different metabolic states, which would directly impact the formation of various acylcarnitines. nih.gov
These in vitro systems allow for detailed investigation of the biochemical consequences of enzymatic deficiencies and the accumulation of specific metabolites like this compound, providing a mechanistic understanding that complements the systemic observations from animal models.
Interactive Table: In Vitro Models for Studying this compound Metabolism
| Cellular Model | Application | Key Findings |
| Patient-derived Fibroblasts | Investigation of LC-FAOD lipid profiles and enzymatic defects. nih.govnih.gov | Revealed remodeling of mitochondrial lipids and disease-specific acylcarnitine signatures. nih.govnih.gov |
| Isolated Liver Mitochondria | Analysis of carnitine palmitoyltransferase (CPT) activity and regulation. nih.gov | Demonstrated altered CPT activity and sensitivity to inhibitors in various metabolic states. nih.gov |
Future Research Directions and Unanswered Questions
Identification of Additional Biological Functions Beyond Energy Metabolism and Detoxification
While the canonical role of acylcarnitines is to facilitate fatty acid transport for β-oxidation and to buffer the acyl-CoA/CoA ratio, emerging evidence suggests that long-chain acylcarnitines like Tetradeca-5,8-dienoyl-carnitine possess bioactive properties and may function as signaling molecules. nih.govmetwarebio.com Future research should aim to systematically identify these non-canonical functions.
Studies have demonstrated that long-chain acylcarnitines can activate proinflammatory signaling pathways. For instance, C14 carnitine has been shown to induce the expression of cyclooxygenase-2 and stimulate the secretion of proinflammatory cytokines. nih.gov This inflammatory response can be mediated through the phosphorylation of key signaling proteins like JNK and ERK. nih.gov Some of these effects appear to be dependent on the adaptor protein MyD88, which is crucial for signaling through pattern recognition receptors like Toll-like receptors (TLRs). nih.gov The potential for this compound to specifically modulate these inflammatory pathways is a critical unanswered question.
Beyond inflammation, long-chain acylcarnitines are implicated in inducing cellular stress. In skeletal muscle cells, they can trigger a rapid increase in intracellular calcium and activate stress-related kinases such as p38 mitogen-activated protein kinase. nih.gov This can lead to the release of myokines, like IL-6, and in some cases, contribute to cell death. nih.gov Intriguingly, some of these effects are calcium-independent, suggesting that high concentrations of these amphiphilic molecules may directly disrupt cell membranes. nih.gov
Furthermore, the accumulation of long-chain acylcarnitines has been linked to altered cardiac electrophysiology, potentially contributing to arrhythmias. oup.com They have been observed to modify the cardiac action potential by affecting ion channel function. oup.com Whether this compound has specific effects on cardiac or neuronal cell function distinct from other long-chain acylcarnitines is a promising avenue for investigation.
Development of Advanced Analytical Platforms for Comprehensive and Isomer-Specific Acylcarnitine Profiling
A significant hurdle in studying specific acylcarnitines like this compound is the immense complexity of the acylcarnitine pool, which includes numerous isomers. Standard mass spectrometry techniques often cannot distinguish between structural isomers (e.g., differences in acyl chain branching) or stereoisomers, which can have distinct biological activities. nih.gov This analytical ambiguity can mask the true biological role of a specific molecule.
Future research must therefore prioritize the development and application of advanced analytical platforms that can achieve isomer-specific separation and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While widely used, further methods development is needed. The use of advanced liquid chromatography techniques, such as ultra-high-performance liquid chromatography (UHPLC), coupled with high-resolution mass spectrometry, can improve the separation of isomeric species. nih.govnih.gov Chemical derivatization can also be employed to enhance chromatographic separation and detection sensitivity. nih.govresearchgate.net
Ion Mobility-Mass Spectrometry (IMS-MS): This powerful technique separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge. frontiersin.org This additional dimension of separation is particularly well-suited for resolving isomers that are indistinguishable by mass alone. frontiersin.orgyoutube.com The application of IMS-MS to lipidomics is a rapidly growing field and holds immense promise for the specific analysis of this compound and its isomers.
Supercritical Fluid Chromatography (SFC): SFC is re-emerging as a powerful technique for lipid analysis. mdpi.com Using supercritical fluids like carbon dioxide as the mobile phase, SFC can provide high-efficiency separation of lipids, including isomers, often with shorter analysis times than traditional LC methods. nih.govscienceopen.com
Table 2: Comparison of Advanced Analytical Platforms for Acylcarnitine Profiling
| Analytical Platform | Principle of Separation | Advantages for Isomer Analysis | Challenges |
| UHPLC-MS/MS | Differential partitioning between a stationary and a liquid mobile phase. nih.gov | Can separate many isomers with optimized columns and mobile phases. | Co-elution of some isomers can still occur; may require derivatization. nih.gov |
| Ion Mobility-MS (IMS-MS) | Gas-phase separation based on ion size, shape, and charge. frontiersin.org | Provides an additional dimension of separation, enabling resolution of many co-eluting and isobaric isomers. frontiersin.org | Resolution may not be sufficient for all isomers; requires specialized instrumentation. |
| Supercritical Fluid Chromatography (SFC)-MS | Differential partitioning between a stationary phase and a supercritical fluid mobile phase. nih.gov | High separation efficiency for lipids; good for separating some isomeric species. mdpi.comscienceopen.com | Less commonly available instrumentation; method development can be complex. |
By advancing these analytical capabilities, researchers can move beyond general acylcarnitine profiles to a more nuanced understanding of the specific roles that molecules like this compound play in health and disease.
Q & A
Q. Q1. How can Tetradeca-5,8-dienoyl-carnitine be structurally distinguished from other acylcarnitines in lipidomic studies?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to differentiate based on exact mass (m/z 367.2723 for this compound) and fragmentation patterns .
- Confirm double-bond positions via derivatization (e.g., ozonolysis) coupled with gas chromatography (GC-MS) .
- Cross-reference with lipid databases (e.g., LMSD entry LMFA07070020) to validate retention times and isotopic distributions .
Q. Q2. What experimental protocols are recommended for quantifying this compound in biological samples?
Methodological Answer:
- Extraction: Use methanol-chloroform (2:1 v/v) for lipid extraction, followed by solid-phase extraction (SPE) to isolate acylcarnitines .
- Quantification: Employ isotope dilution LC-MS/MS with deuterated internal standards (e.g., D₃-carnitine) to correct for matrix effects .
- Validation: Assess recovery rates (≥80%) and limit of detection (LOD < 0.1 ng/mL) using spiked plasma/serum samples .
Advanced Research Questions
Q. Q3. How do discrepancies in reported bioactivity of this compound arise across studies, and how can they be resolved?
Methodological Answer:
- Source Analysis: Compare experimental conditions (e.g., cell lines, dosage, exposure time). For example, anticancer activity may vary between hybrid molecules synthesized with ethylene glycol vs. diaminopropane linkers .
- Statistical Reconciliation: Apply meta-analysis tools (e.g., RevMan) to aggregate data, followed by subgroup analysis to isolate confounding variables (e.g., purity of compounds, assay type) .
- Reproducibility Testing: Replicate studies under standardized conditions (e.g., ISO/IEC 17025 guidelines) and report raw data in public repositories (e.g., Zenodo) .
Q. Q4. What computational models are suitable for predicting the metabolic pathways of this compound?
Methodological Answer:
- Pathway Mapping: Use KEGG or Reactome databases to identify enzymes (e.g., CPT1A, CRAT) involved in acylcarnitine metabolism .
- Docking Simulations: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinities with mitochondrial transporters .
- Kinetic Modeling: Apply Michaelis-Menten kinetics to predict substrate utilization rates in silico, validated via in vitro assays (e.g., mitochondrial respirometry) .
Data Contradiction Analysis
Q. Q5. How should researchers address conflicting reports on the pro-inflammatory vs. anti-inflammatory roles of this compound?
Methodological Answer:
- Hypothesis Testing: Design dose-response experiments in primary macrophages (e.g., THP-1 cells) to measure cytokine levels (IL-6, TNF-α) under varying concentrations .
- Mechanistic Studies: Use CRISPR-Cas9 knockouts (e.g., PPARγ or NF-κB pathways) to isolate signaling pathways influenced by the compound .
- Contextual Analysis: Review study designs for differences in model systems (e.g., in vivo vs. in vitro) or disease states (e.g., obesity vs. sepsis) .
Methodological Validation
Q. Q6. What criteria should guide the selection of analytical standards for this compound in untargeted metabolomics?
Methodological Answer:
- Purity: Require ≥98% chemical purity verified via nuclear magnetic resonance (NMR) or elemental analysis .
- Isotopic Labeling: Use ¹³C-labeled analogs for internal standardization to minimize ion suppression in MS workflows .
- Database Alignment: Ensure retention index (RI) and MS/MS spectra match entries in HMDB or LipidBlast .
Future Research Directions
Q. Q7. What gaps exist in understanding the role of this compound in mitochondrial β-oxidation?
Methodological Recommendations:
- Tracer Studies: Apply ¹⁴C-labeled this compound to track carbon flux in isolated mitochondria .
- Multi-Omics Integration: Combine proteomics (e.g., mitochondrial enzyme abundance) with lipidomics to map metabolic bottlenecks .
- Cross-Species Validation: Compare kinetics in human, murine, and zebrafish models to identify conserved mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
